1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a chlorophenyl group, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(2-chlorophenyl)-4-methylthiazole.
Alkylation: The thiazole derivative is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 5-position of the thiazole ring.
Urea Formation: The final step involves the reaction of the alkylated thiazole with 2-phenoxyethyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically affects the thiazole ring or the phenoxyethyl group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the urea moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the thiazole ring or phenoxyethyl group.
Reduction Products: Reduced urea derivatives.
Substitution Products: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)acetamide: A compound with a similar chlorophenyl group but different functional groups.
N-[2-(2-chlorophenyl)-2-phenoxyethyl]-N,N-diethylamine hydrochloride: A compound with a similar phenoxyethyl group but different functional groups.
Uniqueness
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and urea moiety contribute to its versatility in various applications.
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-18(27-19(24-14)16-9-5-6-10-17(16)21)13-23-20(25)22-11-12-26-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPNESRDOBFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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